7-Amino-1,3-naftalendisulfonato de monopotasio hidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

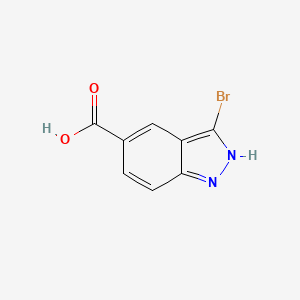

The synthesis of Monopotassium 7-Amino-1,3-naphthalenedisulfonate Hydrate involves the reaction of the reducing termini of oligosaccharides to form a Schiff’s base, which can then be stabilized by reducing it with sodium cyanoborohydride .Molecular Structure Analysis

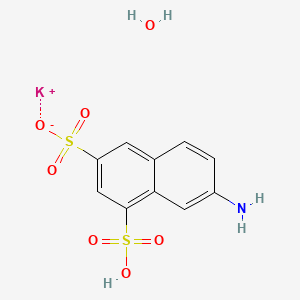

The molecular formula of Monopotassium 7-Amino-1,3-naphthalenedisulfonate Hydrate is C10H8KNO6S2·xH2O . The molecular weight is 341.39 (as Anhydrous) . The InChI string is InChI=1S/C10H9NO6S2.K.H2O/c11-7-2-1-6-3-8 (18 (12,13)14)5-10 (9 (6)4-7)19 (15,16)17;;/h1-5H,11H2, (H,12,13,14) (H,15,16,17);;1H2/q;+1;/p-1 .Chemical Reactions Analysis

The primary chemical reaction involving Monopotassium 7-Amino-1,3-naphthalenedisulfonate Hydrate is its use to conjugate the reducing ends of oligosaccharides . This reaction forms a Schiff’s base, which can then be stabilized by reducing it with sodium cyanoborohydride .Physical And Chemical Properties Analysis

Monopotassium 7-Amino-1,3-naphthalenedisulfonate Hydrate is a solid at 20°C . It should be stored away from light . The compound has a molecular weight of 341.39 (as Anhydrous) .Aplicaciones Científicas De Investigación

Estudios de Fluorescencia

El 7-Amino-1,3-naftalendisulfonato de monopotasio hidrato se utiliza ampliamente en estudios de fluorescencia debido a su capacidad de emitir luz cuando es excitado por una longitud de onda particular. Esta propiedad lo convierte en una excelente etiqueta fluorescente para diversas biomoléculas, lo que permite a los investigadores rastrear y visualizar los procesos biológicos en tiempo real .

Etiquetado de Carbohidratos

El compuesto es particularmente útil en el etiquetado de carbohidratos. Reacciona con los extremos reductores de los oligosacáridos para formar una base de Schiff, que puede estabilizarse por reducción con cianoborohidruro de sodio. Esta aplicación es crucial para estudiar las estructuras y la dinámica de los carbohidratos .

Electroforesis en Gel

En bioquímica, el this compound puede conjugarse con los extremos reductores de los oligosacáridos derivados de glicoproteínas, glicolípidos y proteoglicanos. Esta conjugación se utiliza para el análisis de estas moléculas mediante electroforesis en gel, proporcionando información sobre su tamaño y pureza .

Química Analítica

Este compuesto sirve como analito en sistemas de detección basados en microplacas. Se utiliza para el etiquetado fluorescente de productos oxidados insolubles, lo cual es esencial en el estudio de la actividad de la monooxigenasa de polisacáridos líticos .

Técnicas de Bioconjugación

Los investigadores utilizan el this compound en técnicas de bioconjugación para unir biomoléculas a diversas superficies o entre sí. Esta aplicación es vital para crear biosensores y herramientas de diagnóstico .

Sondeo Molecular

Debido a sus propiedades fluorescentes, el compuesto se utiliza como una sonda molecular. Puede unirse a sitios específicos dentro de una molécula, lo que permite a los científicos investigar las estructuras e interacciones moleculares .

Desarrollo de Fármacos

En la investigación farmacéutica, el this compound se utiliza para estudiar las interacciones fármaco-portador. Su capacidad de fluorescencia ayuda a comprender cómo los fármacos se transportan y liberan en los sistemas biológicos .

Monitoreo Ambiental

Por último, la sensibilidad de este compuesto a la luz y la fluorescencia lo convierte en un candidato para detectar ciertos contaminantes ambientales. Puede utilizarse para monitorear la presencia de productos químicos específicos en muestras de agua y suelo .

Mecanismo De Acción

Target of Action

Monopotassium 7-Amino-1,3-naphthalenedisulfonate Hydrate, also known as 7-Amino-1,3-naphthalenedisulfonic acid monopotassium salt monohydrate, primarily targets carbohydrates . It is used to conjugate the reducing ends of oligosaccharides, such as those derived from glycoproteins, glycolipids, and proteoglycans .

Mode of Action

This compound operates by reacting with the reducing termini of oligosaccharides to form a Schiff’s base . This base can then be stabilized by reducing it with sodium cyanoborohydride .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving carbohydrates, specifically oligosaccharides derived from glycoproteins, glycolipids, and proteoglycans . The downstream effects of these pathways are subject to the specific biological context and the nature of the carbohydrates involved.

Result of Action

The primary result of the action of Monopotassium 7-Amino-1,3-naphthalenedisulfonate Hydrate is the formation of a fluorescent label on the reducing ends of oligosaccharides . This allows for the analysis of these carbohydrates via gel electrophoresis .

Direcciones Futuras

The future directions of research involving Monopotassium 7-Amino-1,3-naphthalenedisulfonate Hydrate could involve its use in the analysis of various types of oligosaccharides, such as those derived from glycoproteins, glycolipids, and proteoglycans . Its use as a fluorescent label for carbohydrates suggests potential applications in the study of carbohydrate structures and functions.

Análisis Bioquímico

Biochemical Properties

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate plays a crucial role in biochemical reactions, particularly in the conjugation of oligosaccharides. It reacts with the reducing ends of oligosaccharides derived from glycoproteins, glycolipids, and proteoglycans, forming stable conjugates that can be analyzed via gel electrophoresis . This compound interacts with enzymes such as lytic polysaccharide monooxygenases, which are involved in the oxidative cleavage of polysaccharides . The nature of these interactions often involves the formation of Schiff bases, which are then stabilized by reducing agents like sodium cyanoborohydride .

Cellular Effects

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate influences various cellular processes through its interactions with biomolecules. It has been observed to affect cell signaling pathways by modifying the structure and function of glycoproteins and glycolipids on the cell surface . This compound can alter gene expression by influencing the activity of transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by modifying the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate involves its binding interactions with biomolecules. It forms Schiff bases with the reducing ends of oligosaccharides, which are then stabilized by reducing agents . This compound can inhibit or activate enzymes by modifying their active sites or altering their conformation. Changes in gene expression are mediated through its interactions with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate can change over time. The compound is relatively stable, but its fluorescent properties may degrade under prolonged exposure to light . Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of gene expression and enzyme activity . In vitro and in vivo studies have demonstrated that the compound’s stability and degradation are influenced by environmental factors such as pH and temperature .

Dosage Effects in Animal Models

The effects of monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate vary with different dosages in animal models. At low doses, it has been observed to enhance the activity of certain enzymes and improve cellular function . At high doses, it can exhibit toxic effects, including cellular apoptosis and necrosis . Threshold effects have been identified, where the compound’s beneficial effects plateau and adverse effects begin to manifest .

Metabolic Pathways

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the synthesis and degradation of glycoproteins and glycolipids . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels . Additionally, it may interact with cofactors such as NAD+ and ATP, influencing their availability and utilization in metabolic reactions .

Transport and Distribution

Within cells and tissues, monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its effects . The compound’s distribution is also influenced by its solubility and affinity for different biomolecules .

Subcellular Localization

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to the endoplasmic reticulum and Golgi apparatus, where it interacts with glycoproteins and glycolipids . Targeting signals and post-translational modifications play a role in directing the compound to these compartments . Its localization can affect its activity, as it may be involved in the modification and processing of biomolecules within these organelles .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Monopotassium 7-Amino-1,3-naphthalenedisulfonate Hydrate involves the reaction between 7-Amino-1,3-naphthalenedisulfonic acid and Potassium Hydroxide in the presence of water.", "Starting Materials": [ "7-Amino-1,3-naphthalenedisulfonic acid", "Potassium Hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 7-Amino-1,3-naphthalenedisulfonic acid in water to form a clear solution.", "Step 2: Slowly add Potassium Hydroxide to the solution while stirring continuously.", "Step 3: Continue stirring the mixture until all the Potassium Hydroxide has dissolved.", "Step 4: Heat the mixture to 60-70°C and maintain the temperature for 1-2 hours.", "Step 5: Cool the mixture to room temperature and filter the resulting solid.", "Step 6: Wash the solid with water and dry in a vacuum oven to obtain Monopotassium 7-Amino-1,3-naphthalenedisulfonate Hydrate as a white crystalline powder." ] } | |

| 303137-06-6 | |

Fórmula molecular |

C10H11KNO7S2 |

Peso molecular |

360.4 g/mol |

Nombre IUPAC |

potassium;7-amino-3-sulfonaphthalene-1-sulfonate;hydrate |

InChI |

InChI=1S/C10H9NO6S2.K.H2O/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;1H2 |

Clave InChI |

HVBAKQWVDPNPHM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)O)N.O.[K+] |

SMILES canónico |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N.O.[K] |

Pictogramas |

Corrosive |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.